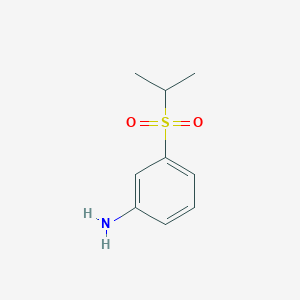

3-(Propane-2-sulfonyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOAJKVKTDUTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508713 | |

| Record name | 3-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-37-8 | |

| Record name | 3-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Propane 2 Sulfonyl Aniline and Its Analogues

Established Synthetic Pathways to 3-(Propane-2-sulfonyl)aniline

The classical synthesis of this compound and its isomers relies on well-established, robust chemical transformations. These methods are characterized by their reliability and scalability, forming the foundation of synthetic access to this class of compounds.

Reduction of Nitro-Sulfonylbenzene Precursors

A primary and widely utilized method for synthesizing arylsulfonyl anilines is the reduction of a corresponding nitro-aromatic precursor. This transformation is highly efficient for converting an electron-withdrawing nitro group into a nucleophilic amino group while leaving the sulfonyl moiety intact.

The key starting material for this approach is 1-isopropylsulfonyl-3-nitrobenzene. The synthesis of this precursor typically involves the nitration of isopropylsulfonylbenzene or the oxidation of the corresponding sulfide, which is formed from the reaction of 1-bromo-3-nitrobenzene (B119269) and propane-2-thiol.

Once the nitro-sulfonylbenzene precursor is obtained, its reduction to the target aniline (B41778) can be achieved through several methods:

Béchamp Reduction : This classical method uses iron metal in an acidic medium, such as hydrochloric acid, to reduce the nitro group. The reaction is typically carried out under reflux conditions. The process involves the gradual addition of iron powder to the nitro compound suspended in a solvent like ethanol. This method is advantageous due to the low cost of iron, but requires careful control of reaction conditions. A continuous process for the reduction of aromatic nitro compounds using iron has also been developed, where the nitro compound is added to a heated suspension of iron in water. google.com

Catalytic Hydrogenation : A milder and often cleaner alternative is catalytic hydrogenation. This method employs a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. Sodium borohydride (B1222165) (NaBH₄) can be used as the hydrogen source in a solvent like methanol (B129727). This approach avoids the strongly acidic conditions of the Béchamp reduction, making it compatible with acid-sensitive functional groups.

| Method | Reducing Agent | Catalyst | Solvent | Conditions | Key Features |

| Béchamp Reduction | Iron (Fe) | None | Ethanol / Water | Acidic (HCl), Reflux (80-90°C) | Cost-effective; suitable for large scale. |

| Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) | Palladium on Carbon (Pd/C) | Methanol | 25-30°C | Mild conditions; avoids strong acids. |

Coupling Reactions Involving Sulfonyl Chlorides and Aniline Derivatives

Direct sulfonylation provides another synthetic route to arylsulfonamides. This method involves the reaction of an aniline or its derivative with a sulfonyl chloride, such as propane-2-sulfonyl chloride, in the presence of a base. The base is required to neutralize the hydrochloric acid generated during the reaction.

While this approach is straightforward for many substrates, the synthesis of this compound itself via this route would require a starting material like 3-aminobenzenesulfinic acid, which would first be chlorinated and then reacted with an isopropylating agent, or a more complex multi-step sequence. A more common application of this coupling strategy is in the synthesis of N-substituted or other more complex analogues. For instance, various aniline derivatives can be reacted with sulfonyl chlorides in solvents like dichloromethane (B109758) or pyridine (B92270) to yield the corresponding sulfonamides. google.com The reaction conditions, particularly the choice of solvent and base (e.g., triethylamine, pyridine), are optimized to control reactivity and maximize yield. google.com

Novel Approaches and Mechanistic Investigations in Sulfonylation Reactions

Recent advancements in synthetic chemistry have led to the development of novel methods for forming C-S bonds, including innovative sulfonylation reactions that proceed under mild conditions.

Visible-Light-Mediated Sulfonylation of Anilines via Radical Processes

A significant innovation in the synthesis of sulfonated anilines is the use of visible-light photoredox catalysis. nih.govresearchgate.net This strategy enables the sulfonylation of anilines under mild conditions, often at room temperature, using a photocatalyst that can be activated by blue LEDs. researchgate.net These reactions proceed through radical intermediates, offering a different mechanistic pathway compared to classical nucleophilic substitution.

In one such method, sulfonyl fluorides are used as stable and modifiable sulfonylation reagents. nih.govresearchgate.net The reaction is mediated by an iridium-based photocatalyst (e.g., Ir[(ppy)₂(dtbbpy)]Cl) and a base like sodium bicarbonate. researchgate.net This approach has been shown to be effective for a variety of substituted anilines and sulfonyl fluorides, demonstrating its broad applicability. researchgate.net

Another visible-light-mediated approach utilizes sulfonamides as the source of the sulfonyl group. figshare.comacs.orgcncb.ac.cn This method involves N-S bond activation and C-H bond sulfonylation, allowing for the late-stage functionalization of complex aniline derivatives. figshare.comacs.org

| Aniline Substrate | Sulfonylating Agent | Photocatalyst | Conditions | Product | Yield | Reference |

| Aniline | Phenylsulfonyl fluoride (B91410) | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) | NaHCO₃, 50°C, 12h, blue LEDs | N-phenylbenzenesulfonamide | 75% | researchgate.net |

| 4-Methylaniline | Phenylsulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl (5 mol%) | NaHCO₃, 50°C, 12h, blue LEDs | 4-Methyl-N-phenylbenzenesulfonamide | 82% | researchgate.net |

| Aniline | N-phenylbenzenesulfonamide | Not specified | Mild, simple conditions | N,N-diphenylbenzenesulfonamide | N/A | figshare.comacs.org |

The mechanism of the reaction with sulfonyl fluorides is proposed to involve the formation of a radical cation intermediate from the aniline. researchgate.net The counterion of the photocatalyst has been observed to have a crucial influence on the reaction's efficiency, a finding that could inspire further research in this area. nih.govresearchgate.net

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides

Sulfonimidamides are analogues of sulfonamides where one of the sulfonyl oxygen atoms is replaced by an imine group. This substitution introduces a chiral center at the sulfur atom, opening avenues for the development of novel 3D-structured molecules. wur.nl

A recently developed method describes the first enantiospecific synthesis of aniline-derived sulfonimidamides. organic-chemistry.org This reaction involves the coupling of chiral sulfonimidoyl fluorides with anilines using calcium bistriflimide [Ca(NTf₂)₂] as a Lewis acid activator. organic-chemistry.orgnih.gov The reaction proceeds with a complete inversion of the stereochemistry at the sulfur atom, consistent with an Sₙ2-type mechanism. organic-chemistry.orgnih.govacs.org

The optimal conditions for this transformation involve using tert-amyl alcohol as the solvent and heating to 80°C. organic-chemistry.org An excess of the aniline nucleophile is used to suppress the hydrolysis of the sulfonimidoyl fluoride. organic-chemistry.org Mechanistic studies, including computational analysis, suggest the formation of a six-membered chelate transition state where the sulfonimidoyl fluoride and the aniline coordinate to the Ca²⁺ ion. organic-chemistry.orgacs.org This coordination facilitates the displacement of the fluoride. organic-chemistry.org The reaction shows some product inhibition, as the sulfonimidamide product can also coordinate to the calcium Lewis acid. wur.nlacs.org

This method has been successfully applied to a range of non-heterocyclic anilines, providing the desired chiral sulfonimidamides in high yields and with excellent enantiomeric excess (>99% ee). organic-chemistry.orgacs.org

Synthesis of Key Intermediates and Precursors for this compound Derivatization

The utility of this compound often lies in its role as a key intermediate for the synthesis of more complex molecules. Access to specifically substituted precursors is therefore critical for derivatization.

One powerful strategy for controlling the regioselectivity of substitution on the aniline ring is the use of a temporary blocking group. masterorganicchemistry.com The sulfonyl group (–SO₃H) itself can be employed for this purpose due to the reversibility of the sulfonation reaction. masterorganicchemistry.com For example, to introduce a substituent at the ortho position to an activating group (like an amino or methoxy (B1213986) group) when the para position is sterically favored, the para position can first be blocked by sulfonation. The desired electrophilic substitution is then directed to the ortho position. Subsequently, the sulfonyl blocking group can be removed by heating with strong acid to yield the desired ortho-substituted product. masterorganicchemistry.com This strategy allows for the synthesis of specific isomers that would be difficult to obtain through direct substitution.

The compound 2-(isopropylsulfonyl)aniline, an isomer of the title compound, has been utilized as a key intermediate in the synthesis of potent dual inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov In this synthesis, 2-(isopropylsulfonyl)aniline is reacted with 2,4,5-trichloropyrimidine (B44654) in the presence of sodium hydride to form a C-N bond, demonstrating a typical derivatization pathway for this class of compounds. nih.gov The isopropylsulfonyl group in these inhibitors acts as a crucial hydrogen bond acceptor, interacting with the kinase's catalytic lysine (B10760008) residue. nih.gov This highlights the importance of the (propane-2-sulfonyl)aniline scaffold in medicinal chemistry and the need for efficient synthetic access to its various isomers and derivatives.

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The synthesis of sulfonamides, including this compound, often involves the reaction of a sulfonyl chloride with an amine or the oxidation of a corresponding sulfide. rsc.org The efficiency and selectivity of these reactions are highly dependent on a multitude of factors, including the choice of catalyst, solvent, base, temperature, and reaction time. Researchers have dedicated significant effort to fine-tuning these parameters to maximize yields and minimize the formation of byproducts.

One common approach to forming the sulfonamide bond is the coupling of an amine with a sulfonyl chloride. jsynthchem.com The optimization of this process often involves screening various bases and solvents. For instance, in the synthesis of aromatic sulfonamides, the use of a copper catalyst in polyethylene (B3416737) glycol (PEG) as a solvent at 80 °C has been shown to be highly efficient, achieving high yields in a short reaction time of one hour. jsynthchem.com The choice of base is also critical, with inorganic bases like potassium carbonate often being favored. jsynthchem.com

Another strategy involves the use of sodium sulfinates as starting materials. An efficient method for the preparation of sulfonamides from sodium sulfinates and amines utilizes ammonium (B1175870) iodide (NH₄I) in acetonitrile (B52724) (CH₃CN) at 80 °C. nih.govd-nb.info The reaction is sensitive to temperature, with significantly lower yields observed at room temperature. nih.gov Optimization studies have shown that NH₄I is a crucial additive, with other reagents proving ineffective. nih.gov

Visible-light-mediated sulfonylation has emerged as a milder alternative. In one study, the reaction of anilines with sulfonyl fluorides was achieved using an iridium-based photocatalyst at 50 °C. nih.gov The choice of solvent and base, such as sodium bicarbonate, was found to be important for achieving good yields. nih.gov This method demonstrates the potential for more energy-efficient and selective syntheses.

The following table summarizes optimized reaction conditions for the synthesis of sulfonamides, which are analogous to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Sulfonamide Synthesis

| Starting Materials | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Sulfonyl chlorides and aromatic amines | MNPs‐AHBA‐Cu | PEG | K₂CO₃ | 80 | 1 | up to 95 | jsynthchem.com |

| Sodium sulfinates and amines | NH₄I | CH₃CN | - | 80 | 12 | Moderate to excellent | nih.govd-nb.info |

| Anilines and sulfonyl fluorides | Ir[(ppy)₂(dtbbpy)]Cl | MeCN | NaHCO₃ | 50 | 12 | Good | nih.gov |

| Anilines and sodium sulfinates | CuₓOᵧ@CS-400 / Ag₂CO₃ / K₂S₂O₈ | Acetone/H₂O | - | Room Temp | 12 | 78 (gram-scale) | mdpi.com |

Considerations for Scalable Synthesis and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues presents a unique set of challenges and considerations. Key factors that must be addressed include the cost and availability of raw materials, process safety, environmental impact, and the development of robust and reproducible purification methods.

Raw Material Sourcing and Cost: For industrial applications, the starting materials must be readily available and economically viable. For instance, methods utilizing inexpensive and abundant precursors like anilines and stable SO₂ surrogates (e.g., DABSO) are attractive for large-scale production. organic-chemistry.orgorganic-chemistry.org The development of catalytic systems that are efficient and can be recycled is also a major consideration to reduce costs. jsynthchem.commdpi.com

Process Safety and Environmental Impact: The use of hazardous reagents such as chlorosulfonic acid or thionyl chloride, common in traditional sulfonamide synthesis, raises significant safety and environmental concerns. rsc.org Modern synthetic strategies aim to replace these with safer alternatives. For example, the use of bleach-mediated oxidative chlorosulfonation or N-chlorosuccinimide offers a more environmentally friendly approach. organic-chemistry.org Solvent selection is also crucial, with a preference for greener solvents like polyethylene glycol (PEG) or conducting reactions under solvent-free conditions where possible. jsynthchem.comorganic-chemistry.org

Reaction Efficiency and Throughput: For industrial-scale synthesis, reaction times need to be minimized, and space-time yields maximized. This often involves the use of highly active catalysts that can operate at low loadings. organic-chemistry.orgorganic-chemistry.org Continuous flow processes are also being explored as a means to improve efficiency, safety, and scalability compared to traditional batch processes.

Purification and Product Quality: The final product must meet stringent purity specifications, particularly for pharmaceutical applications. The development of scalable purification methods, such as crystallization, is often preferred over chromatographic techniques which can be costly and time-consuming on a large scale. rsc.org The synthesis should be designed to minimize the formation of impurities that are difficult to separate from the final product.

Catalyst Recovery and Reuse: In catalytic processes, the ability to recover and reuse the catalyst is a significant economic and environmental advantage. Heterogeneous catalysts, such as copper oxide supported on a biomass-derived carbon support (CuₓOᵧ@CS-400), are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for multiple reaction cycles without significant loss of activity. mdpi.com

Medicinal Chemistry and Biological Activity of 3 Propane 2 Sulfonyl Aniline Derivatives

Role of 3-(Propane-2-sulfonyl)aniline as a Crucial Synthetic Building Block in Pharmaceutical Research

The compound this compound, also known as 3-(isopropylsulfonyl)aniline, serves as a pivotal building block in the field of medicinal chemistry and drug discovery. Current time information in Bangalore, IN.researchgate.net Building blocks are foundational molecular units that enable the efficient assembly of more complex and sophisticated molecular architectures, which is a cornerstone of modern pharmaceutical development. Current time information in Bangalore, IN.researchgate.net The structural features of this compound—specifically the presence of a reactive aniline (B41778) group and a stabilizing isopropylsulfonyl moiety—make it a versatile precursor for creating diverse libraries of compounds. pharmaffiliates.comgoogle.com

The aniline group provides a key reactive site for a variety of chemical transformations, such as amide bond formation, sulfonamide formation, and nucleophilic aromatic substitution, allowing for its incorporation into larger, more complex scaffolds. researchgate.net The isopropylsulfonyl group, in turn, can influence the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability, and can participate in crucial interactions with biological targets. pharmaffiliates.commdpi.com

Research has demonstrated its utility as a reactant in the synthesis of aryltriazinediamines, a class of compounds investigated as inhibitors of critical cancer-related enzymes. nih.govnih.gov Specifically, it has been used as an intermediate in the preparation of potent inhibitors for both Isocitrate Dehydrogenase 2 (IDH2) and Anaplastic Lymphoma Kinase (ALK), highlighting its significance in developing targeted cancer therapies. nih.govnih.gov Its role as a versatile scaffold allows medicinal chemists to systematically modify structures to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Derivatives as Inhibitors of Isocitrate Dehydrogenase 2 (IDH2)

Derivatives of this compound are utilized in the synthesis of aryltriazinediamines, which have been identified as inhibitors of mutant Isocitrate Dehydrogenase 2 (IDH2). nih.gov Mutations in the IDH2 gene are implicated in several cancers, most notably Acute Myeloid Leukemia (AML). benthamscience.comtheoncologynurse.com These mutations result in a neo-enzymatic activity that produces an oncometabolite, 2-hydroxyglutarate (2-HG). theoncologynurse.comacs.org The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting the proliferation of cancer cells. theoncologynurse.comacs.org

Targeted inhibition of the mutant IDH2 enzyme is a validated therapeutic strategy. benthamscience.com By blocking the production of 2-HG, IDH2 inhibitors can restore normal cell differentiation processes and reduce leukemic blast counts. theoncologynurse.com The FDA-approved drug Enasidenib (B560146), a triazine derivative, exemplifies this therapeutic approach for patients with relapsed or refractory AML harboring an IDH2 mutation. benthamscience.commdpi.com The development of novel IDH2 inhibitors, including those derived from this compound, represents a promising avenue for personalized medicine in oncology, aimed at addressing the specific genetic drivers of a patient's cancer. nih.govdrugbank.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For triazine-based IDH2 inhibitors related to the enasidenib scaffold, specific structural features have been shown to be critical for biological activity. acs.org Enasidenib's structure is characterized by a central s-triazine core, a hydroxy alkyl amine "head," and two lipophilic "tails". acs.org

In the design of novel analogues, modifications to these regions have provided key insights into the SAR. acs.org Studies on a series of newly synthesized s-triazine derivatives revealed that the nature and position of substituents on the lipophilic phenyl rings significantly impact anticancer activity. acs.org For instance, the presence of halogen substituents on the phenyl rings of the lipophilic tails generally correlates with potent inhibitory activity. acs.org

The table below summarizes the SAR data for a series of enasidenib analogues, highlighting the impact of different substituents on their mean growth inhibition percentage (GI%) against a panel of 60 human cancer cell lines. acs.org

| Compound | R1 | R2 | Mean GI% |

| 6a | H | H | 66.07 |

| 6c | Cl | H | 66.00 |

| 6d | F | H | 53.70 |

| 6f | NO2 | H | 23.39 |

| 6i | NO2 | Cl | 0.67 |

| 7l | - | - | 81.00 |

| (Data sourced from a study on novel enasidenib analogues). acs.org |

These findings demonstrate that small changes to the lipophilic tails, such as the introduction of a nitro group, can diminish activity, while other modifications can enhance it. acs.org Compound 7l , which featured a different lipophilic tail structure, showed the strongest anticancer activity in this particular series. acs.org Such SAR studies guide the rational design of next-generation IDH2 inhibitors with improved therapeutic profiles. acs.org

Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of certain cancers when its gene undergoes rearrangement, mutation, or amplification. biorxiv.org In approximately 3-7% of patients with non-small cell lung cancer (NSCLC), a chromosomal rearrangement results in the fusion of the ALK gene with another gene, most commonly EML4 (echinoderm microtubule-associated protein-like 4). biorxiv.org This EML4-ALK fusion gene produces a constitutively active kinase that drives uncontrolled cell proliferation and survival, leading to tumor growth. biorxiv.org

Consequently, ALK has become a key therapeutic target in NSCLC. biorxiv.org The development of small-molecule ALK tyrosine kinase inhibitors (TKIs) has significantly improved the prognosis for patients with ALK-positive NSCLC. Several generations of ALK inhibitors have been approved, each developed to enhance potency, selectivity, and the ability to overcome resistance mechanisms that emerge during treatment. Derivatives of this compound have been instrumental in the synthesis of a novel class of 1,3,5-triazine-based ALK inhibitors, demonstrating the importance of this building block in the ongoing development of effective NSCLC therapeutics. nih.gov

Detailed SAR studies have been conducted on 1,3,5-triazine (B166579) derivatives synthesized using this compound to optimize their inhibitory activity against the EML4-ALK fusion protein. nih.gov These investigations led to the identification of compound 14a (ASP3026) as a potent and selective ALK inhibitor. nih.gov

The SAR exploration focused on modifying different parts of the lead compound. Initial studies on substituents at the 6-position of the 1,3,5-triazine ring showed that an unsubstituted compound (14a ) had superior potency compared to derivatives with methoxy (B1213986) (14b ) or methyl (14c ) groups. mdpi.comnih.gov This indicates that steric bulk at this position is detrimental to the inhibitory activity. nih.gov

The table below presents the enzymatic inhibitory activity (IC₅₀) against EML4-ALK for key compounds from this series. nih.gov

| Compound | R | EML4-ALK IC₅₀ (nM) |

| 14a (ASP3026) | H | 17 |

| 14b | OMe | 73 |

| 14c | Me | 360 |

| (Data sourced from a study on 1,3,5-triazine derivatives). nih.gov |

These results clearly illustrate the sensitivity of the target enzyme to structural modifications on the triazine core. nih.gov The potent activity of compound 14a , which incorporates the this compound moiety, underscores the value of this specific chemical fragment in achieving high-affinity binding to the ALK kinase domain. mdpi.comnih.gov Further studies confirmed that this class of compounds demonstrated dose-dependent antitumor activity in xenograft models, validating the therapeutic potential of these derivatives. nih.gov

Broader Pharmacological Relevance of Sulfonyl-Aniline Derivatives

The sulfonyl-aniline structural motif is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. This framework, which combines a sulfonamide group with an aniline ring, is integral to drugs with applications ranging from antimicrobial to anticancer therapies. nih.govfrontiersin.org

General Principles of Sulfonamide and Aniline Integration in Drug Design

The combination of sulfonamide and aniline groups in a single molecule is a powerful strategy in drug design. The sulfonamide group (-SO₂NH-) is a versatile functional moiety capable of acting as a hydrogen bond donor and acceptor, which facilitates strong binding to biological targets. nih.govresearchgate.net It is considered a bioisostere of a carboxylic acid group, but its greater stability can enhance a drug's metabolic profile. researchgate.net The tetrahedral geometry of the sulfonamide group also contributes to its high affinity for various enzymes. nih.gov

Aniline and its derivatives serve as a fundamental scaffold in medicinal chemistry. frontiersin.org The amino group attached to the aromatic ring is a key point for chemical modifications, allowing for the introduction of different substituents to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. frontiersin.org The aromatic ring itself can participate in π-π stacking and hydrophobic interactions within the binding sites of target proteins.

Exploration of Antimicrobial and Antifungal Activities of Related Compounds

The sulfonyl-aniline core is historically significant in the development of antimicrobial agents, most notably the sulfonamide "sulfa" drugs. libretexts.orgwikipedia.org These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. libretexts.org By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt a vital metabolic pathway in bacteria that is absent in humans. libretexts.org

Contemporary research continues to explore new sulfonyl-aniline derivatives to combat microbial resistance. For example, some novel thiopyrimidin-benzenesulfonamide compounds have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. preprints.org Similarly, certain 7-chloroquinoline (B30040) sulphonamide derivatives have shown potent antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds exhibiting greater efficacy than the standard antifungal drug fluconazole. ajol.info The antimicrobial and antifungal potency of these compounds is often enhanced by the presence of halogen substituents on the aniline ring, which can improve their permeability. preprints.org

Structurally unique indolylcyanoethylenyl sulfonylanilines have also been identified as promising antibacterial agents, with some derivatives showing potent activity against multidrug-resistant Acinetobacter baumannii and E. coli. nih.gov Additionally, new sulfonamides derived from carvacrol (B1668589) have demonstrated high antibacterial activity against resistant Staphylococcus aureus strains. scirp.org Other research has focused on synthesizing novel quinoxaline-triazole compounds and sulfonyl piperidine (B6355638) carboxamide derivatives, which have shown moderate to good antimicrobial activity against a range of microorganisms. researchgate.netacs.org

| Compound Class | Target Organisms | Key Findings |

| Thiopyrimidin-benzenesulfonamides | Bacteria and Fungi | Exhibited broad-spectrum antimicrobial activity. preprints.org |

| 7-Chloroquinoline Sulphonamides | P. simplicissimum, A. niger | Showed potent antifungal activity, some exceeding that of fluconazole. ajol.info |

| Indolylcyanoethylenyl Sulfonylanilines | Multidrug-resistant A. baumannii, E. coli | Demonstrated potent antibacterial efficacy. nih.gov |

| Carvacrol-derived Sulfonamides | Resistant S. aureus | Displayed high antibacterial activity. scirp.org |

| Sulfonylureas | Candida albicans | Act as potent inhibitors of acetohydroxyacid synthase, an antifungal target. acs.org |

Anticancer Activity Profiling Beyond IDH2 and ALK Inhibition

While this compound is a known intermediate in the synthesis of specific IDH2 and ALK cancer drug inhibitors, the broader sulfonyl-aniline scaffold is implicated in a much wider range of anticancer activities. nii.ac.jppharmaffiliates.com The versatility of this chemical framework allows it to be adapted to target various mechanisms underlying cancer.

Recent studies have shown that novel 1,2,4-triazine (B1199460) sulfonamide derivatives possess anticancer potential in colon cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways. mdpi.com Similarly, new 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to induce cell cycle arrest and inhibit CDK2A, a key regulator of cell proliferation, in various human cancer cell lines. mdpi.com

Furthermore, certain (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides have demonstrated high anticancer activity in National Cancer Institute screenings. researchgate.net The anticancer activity of phenylacetamide derivatives, which can be related to the aniline structure, has also been noted against various human cancer cell lines. researchgate.net Additionally, novel 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized, with some showing potent anticancer activities against A431 and HU02 cell lines. semanticscholar.org

| Compound Class | Cancer Cell Lines | Mechanism of Action |

| 1,2,4-Triazine Sulfonamide Derivatives | Colon Cancer Cells (DLD-1, HT-29) | Induction of apoptosis via intrinsic and extrinsic pathways. mdpi.com |

| 2-Thiouracil-5-Sulfonamide Derivatives | Ovarian (A-2780), Colon (HT-29), Breast (MCF-7), Liver (HepG2) | Induction of cell cycle arrest and inhibition of CDK2A. mdpi.com |

| (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides | Various | High anticancer activity in NCI-60 cell line screening. researchgate.net |

| 4-Anilinoquinazoline Derivatives | A431, HU02 | Potent antiproliferative activity. semanticscholar.org |

Pharmacokinetic Studies of this compound Derivatives

While specific pharmacokinetic data for the intermediate this compound is not extensively detailed, the pharmacokinetic properties of drugs derived from this and similar sulfonyl-aniline scaffolds have been studied. The ADME (absorption, distribution, metabolism, and excretion) profile of these derivatives is significantly influenced by their structural characteristics.

For instance, in the development of endothelin antagonists, the oral bioavailability of compounds containing an ortho-sulfonylaniline moiety was investigated. sci-hub.se The metabolic stability of such compounds is a key factor, with modifications to the aniline and sulfonyl groups being used to optimize pharmacokinetic parameters. The isosteric replacement of a carbonyl group with a sulfonyl group can also reduce systemic clearance. researchgate.net

The lipophilicity and electronic properties of substituents on the aniline ring play a crucial role in the pharmacokinetics of these derivatives. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, a chlorophenyl-substituted compound showed significantly better pharmacokinetic properties than other monohalogenated analogs, suggesting a favorable balance of polarity and electronics for improved ADME. ucanr.edu

Metabolism of sulfonyl-aniline derivatives can occur at the aniline nitrogen (e.g., N-acetylation) or at the sulfonyl group, potentially leading to the formation of active or inactive metabolites. researchgate.net Understanding these metabolic pathways is essential for predicting drug efficacy and potential drug-drug interactions.

| Compound Class | Key Pharmacokinetic Findings |

| Endothelin Antagonists with ortho-sulfonylaniline | Oral bioavailability is a key parameter investigated during development. sci-hub.se |

| Soluble Epoxide Hydrolase (sEH) Inhibitors | A chlorophenyl substituent improved ADME properties compared to other halogenated analogs. ucanr.edu |

| General Sulfonyl-Aniline Derivatives | Isosteric replacement of carbonyl with a sulfonyl group can reduce systemic clearance. researchgate.net |

Advanced Applications and Emerging Research Directions

Integration into Advanced Functional Materials

The unique chemical structure of 3-(Propane-2-sulfonyl)aniline, featuring both an amine and a sulfonyl group, makes it a valuable building block in the development of advanced functional materials. Its properties are being explored in polymer chemistry and material science for a range of innovative applications.

Potential Applications in Polymer Chemistry and Material Science

Derivatives of aniline (B41778), such as this compound, are investigated for their role in creating specialized polymers. For instance, the incorporation of sulfonated aniline derivatives can lead to the development of water-soluble and electrically conductive polymers. smolecule.com These polymers have potential uses in electronic applications and for creating materials designed to detect environmental pollutants. smolecule.com The modification of aniline monomers with various substituents allows researchers to study the effect of these groups on the resulting polymer's properties, such as solubility and electrical conductivity. rsc.org This research opens the door for synthesizing polymers with tailored characteristics for specific applications, including the development of thin polymer films for chemical sensors. rsc.org

The sulfonyl group, in particular, is noted for its ability to modulate the electronic properties of the aromatic ring, while the amine group provides a site for polymerization or further functionalization. This dual functionality is crucial in the production of advanced materials like specialized polymers and coatings where strong covalent bonds are required.

Development of Self-Immolative Linker Systems Based on Aniline Derivatives

Self-immolative linkers are molecules designed to break apart in response to a specific trigger, releasing a payload such as a drug or a reporting molecule. rsc.orgotago.ac.nz This technology is of significant interest in fields like medicinal chemistry, analytical chemistry, and materials science. rsc.orgnih.gov Aniline derivatives are a key component in many of these systems. rsc.orgnih.govnih.govmdpi.com

The fundamental principle often involves an electronic cascade, where the removal of a protecting group from an electron-donating group (like an amino group on an aniline derivative) initiates a series of reactions that lead to the release of the payload. rsc.orgnih.gov This process is thermodynamically driven and can be designed to respond to various stimuli, including changes in pH, the presence of specific enzymes, or light. otago.ac.nznih.gov

For example, research has explored the use of aniline and its derivatives as leaving groups in self-immolative systems. nih.govmdpi.com While the release of aniline itself can sometimes be slow, the incorporation of aniline-based structures into more complex linker designs, such as those involving carbamates, has shown successful release of amine-containing molecules. nih.gov The rate of this release can be influenced by the electronic properties of the aniline derivative. mdpi.com The development of self-immolative polymers, which are long chains of these linker units, allows for an amplified response, where a single trigger event can lead to the disassembly of the entire polymer and the release of multiple payload molecules. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

The precise characterization and quantification of this compound and its derivatives are crucial for ensuring the purity, identity, and performance of these compounds in research and development. A suite of analytical techniques, including chromatography and spectroscopy, is employed for this purpose.

Chromatographic Techniques (e.g., HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aniline derivatives. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly used for the simultaneous analysis of aniline and its degradation products. rsc.org The retention and selectivity of these compounds can be optimized by adjusting various experimental parameters, including the type of column (e.g., C18, C8, C4), the composition of the mobile phase (such as the type and concentration of organic modifier and buffer), the pH, and the column temperature. rsc.org

For instance, a study on the separation of aniline and its products found that a C4 column with a mobile phase of methanol (B129727) and acetate (B1210297) buffer provided the best results. rsc.org Such methods can be validated for linearity, recovery, and limits of quantification to ensure they are robust and reliable for determining the presence and concentration of these compounds in various samples, including wastewater. rsc.org HPLC is also a key technique in monitoring the progress of reactions involving aniline derivatives, such as in the study of dynamic covalent chemistry where it is used to analyze the composition of chemical libraries. nih.gov

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared, UV-Visible, X-ray Diffraction)

A variety of spectroscopic methods are essential for the detailed structural elucidation of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized aniline derivatives. rsc.orglmaleidykla.ltrasayanjournal.co.in In ¹H NMR, the chemical shifts of aromatic protons are typically observed in the range of 6.51 to 7.70 ppm for sulfonamide derivatives. rsc.org The protons of the primary amine group in similar structures appear as a singlet peak. rsc.org In ¹³C NMR, the signals for aromatic carbons in related derivatives appear between 111.83 and 160.11 ppm. rsc.org Two-dimensional NMR techniques like HETCOR and COSY are used for unambiguous assignment of signals, especially in more complex molecules. lmaleidykla.lt

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity. lmaleidykla.lt For a related compound, 3-(propan-2-yloxy)aniline, the top peak in the GC-MS spectrum was observed at an m/z of 109, with the second-highest at 151, corresponding to the molecular ion. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. rsc.orgresearchgate.net The characterization of synthesized polymers from aniline derivatives by FT-IR can indicate their protonated forms. rsc.org

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within a molecule and is valuable for characterizing polymers derived from aniline. rsc.orgresearchgate.net It can also be employed in the development of colorimetric sensing methods. researchgate.net

X-ray Diffraction (XRD) : For crystalline materials, powder X-ray diffraction (PXRD) is used to check the phase purity of synthesized compounds. rsc.org Single-crystal X-ray diffraction can provide the precise three-dimensional structure of a molecule, including bond lengths and angles. beilstein-journals.org

Table of Spectroscopic Data for a Related Aniline Derivative

An example of typical spectroscopic data that can be obtained is shown for the related compound 3-(propan-2-yloxy)aniline.

| Technique | Key Observations |

| GC-MS | Top Peak (m/z): 109, Second Highest Peak (m/z): 151 nih.gov |

| ¹H NMR | Aromatic protons and protons from the isopropoxy group would show characteristic shifts. nih.gov |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the isopropoxy group carbons would be observed. nih.gov |

| FTIR | Characteristic peaks for N-H stretching of the amine and C-O stretching of the ether would be present. nih.gov |

This table is illustrative and based on data for a structurally similar compound.

Environmental and Safety Aspects in Chemical Research and Development

When working with any chemical compound in a research and development setting, it is crucial to consider the environmental and safety implications. For this compound, as with other aniline derivatives, this involves proper handling, storage, and disposal procedures to minimize risk to researchers and the environment.

Aniline itself is classified as a toxic substance, and many of its derivatives may also pose health risks. purdue.edu Therefore, it is essential to consult the Safety Data Sheet (SDS) for specific handling instructions, personal protective equipment (PPE) requirements, and first aid measures. purdue.educombi-blocks.com Some chemicals are designated as "P-listed" hazardous wastes, meaning that even their empty containers must be managed as hazardous waste. bu.edu While this compound is not explicitly on this list, it is good practice to handle all chemical waste with care. Materials contaminated with research chemicals, such as gloves and weighing boats, should be disposed of as hazardous waste, and non-disposable equipment should be thoroughly decontaminated. bu.edu

From an environmental perspective, the release of aniline and its derivatives into the environment is a concern. rsc.org Therefore, all waste containing these compounds should be collected and disposed of through proper hazardous waste channels to prevent contamination of soil and water. bu.edu Research into the degradation of these compounds is important for understanding their environmental fate. rsc.org

Evaluation of Environmental Fate in Research Contexts

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, a comprehensive understanding is built by examining the behavior of its core components: the aniline ring and the sulfonyl group.

Biodegradation: Aniline, the parent compound, is generally considered to be readily biodegradable in aerobic environments. waterquality.gov.au Microbial degradation is a primary pathway for its removal from soil and water. nih.gov Studies on various aniline derivatives show that microorganisms, such as the strain Rhodococcus sp. DH-2, can break down aniline, primarily through the catechol pathway. nih.gov This process involves the initial transformation of aniline into catechol by aniline dioxygenase, which is then further metabolized. nih.gov The presence and nature of substituents on the aniline ring can significantly influence the rate and extent of biodegradation. researchgate.net For instance, the addition of functional groups can make a compound more recalcitrant and persistent in the environment. researchgate.net While specific studies on the biodegradation of this compound are not widely available, the general principles of aniline degradation suggest that it would likely be susceptible to microbial action, although the bulky isopropylsulfonyl group might hinder the enzymatic processes compared to unsubstituted aniline.

Hydrolysis: Hydrolysis is a chemical reaction with water. The sulfonyl group is generally stable, but the C-S bond can be subject to cleavage under certain conditions. The amide bond in some aniline derivatives can be sensitive to hydrolysis. rsc.org The stability of the sulfonyl group in this compound suggests that hydrolysis under typical environmental pH conditions would be slow. However, some alkyl sulfonate esters have been noted to undergo hydrolysis, though they are considered poor SO2 donors. rsc.org

Environmental Partitioning: Environmental partitioning refers to how a chemical distributes itself between different environmental compartments like water, soil, and air. Aniline itself is moderately soluble in water and does not readily adsorb to sediments or significantly bioaccumulate. waterquality.gov.au Its adsorption to soil tends to increase in acidic conditions and in soils with higher organic matter content. waterquality.gov.au The log Kow (octanol-water partition coefficient) is a key indicator of a substance's potential for bioaccumulation. Aniline has a low log Kow of 0.90. waterquality.gov.au For this compound, the presence of the non-polar propane-2-sulfonyl group would likely increase its lipophilicity compared to aniline, potentially leading to greater adsorption to organic matter in soil and sediment, and a higher potential for bioaccumulation.

Laboratory Safety Considerations for Synthesis and Handling

The handling of this compound in a laboratory setting requires adherence to strict safety protocols, drawing from the known hazards of its constituent functional groups: aromatic amines and sulfonyl compounds. acs.orgsigmaaldrich.com

General Hazards: Aromatic amines as a class are known for their potential toxicity. acs.org Many are readily absorbed through the skin, can be toxic if swallowed or inhaled, and may cause skin sensitization or allergic reactions. acs.orgsigmaaldrich.comhbm4eu.eulobachemie.com Aniline and many of its derivatives are suspected carcinogens and may cause damage to organs through prolonged or repeated exposure. hbm4eu.eulobachemie.com A specific hazard associated with aniline and its derivatives is the formation of unstable intermediates, such as diazonium salts, which can be explosive. acs.org Sulfonyl compounds, particularly sulfonyl chlorides which may be used in synthesis, are often corrosive and react with water. cymitquimica.comcymitquimica.comthermofisher.com

Personal Protective Equipment (PPE): To minimize exposure, comprehensive PPE is mandatory. This includes:

Eye Protection: Chemical safety goggles or a face shield (approved under standards like EN 166) must be worn. cymitquimica.comfishersci.se

Hand Protection: Chemically resistant gloves (e.g., PVC, nitrile rubber) must be worn. cymitquimica.com It is crucial to inspect gloves before use and follow the manufacturer's guidelines regarding permeability and breakthrough time. fishersci.se

Respiratory Protection: All handling of the compound, especially if it is a dust or if aerosols could be generated, should be performed in a well-ventilated area, preferably within a chemical fume hood. cymitquimica.comfishersci.se If ventilation is inadequate, a suitable cartridge respirator should be used. sigmaaldrich.comcymitquimica.com

Interactive Data Table: Recommended Laboratory Safety Practices

| Safety Measure | Recommendation | Rationale | References |

|---|---|---|---|

| Ventilation | Use only under a chemical fume hood. | To control exposure to dusts, vapors, or aerosols. | thermofisher.comfishersci.se |

| Eye Protection | Wear approved safety goggles or face shield. | To prevent eye contact with the chemical, which can cause serious damage. | lobachemie.comcymitquimica.com |

| Skin Protection | Wear protective gloves and a lab coat. | To prevent skin absorption, a primary route of exposure for anilines. | acs.orgcymitquimica.com |

| Respiratory | Avoid breathing dust/vapors. Use respirators if needed. | To prevent inhalation toxicity. | sigmaaldrich.comcymitquimica.com |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and cross-contamination. | sigmaaldrich.comcymitquimica.com |

Handling and Storage:

Avoid all personal contact, including inhalation and contact with skin and eyes. cymitquimica.com

Avoid the formation of dust and aerosols. cymitquimica.com

Store in a cool, dry, and well-ventilated area in a tightly sealed container. cymitquimica.comfishersci.se Some related compounds require storage under an inert atmosphere like nitrogen to protect from moisture. sigmaaldrich.comthermofisher.com

Store away from incompatible materials. cymitquimica.com

First Aid and Emergency Procedures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. thermofisher.comfishersci.se

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Call a physician immediately. thermofisher.com

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. cymitquimica.comfishersci.se

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison control center or physician immediately. thermofisher.com

Spills: Evacuate personnel to a safe area. Wear appropriate PPE. Contain and absorb the spill with inert material (e.g., sand, earth). cymitquimica.comcymitquimica.com Do not let the product enter drains. cymitquimica.com Sweep up and place in a suitable, closed container for disposal. cymitquimica.com

Interactive Data Table: Emergency First Aid

| Exposure Route | Action | References |

|---|---|---|

| Eyes | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | thermofisher.comfishersci.se |

| Skin | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Call a physician. | thermofisher.com |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. | thermofisher.com |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | cymitquimica.com |

Future Perspectives and Research Gaps in 3 Propane 2 Sulfonyl Aniline Research

Exploration of Unexplored Synthetic Routes for Novel Derivatization

A significant research gap lies in the exploration of late-stage functionalization techniques. The ability to modify the 3-(propane-2-sulfonyl)aniline scaffold after its initial synthesis would provide rapid access to a diverse library of compounds for biological screening. Strategies such as C-H activation, which allows for the direct introduction of new functional groups onto the aromatic ring, are underexplored for this specific molecule. Investigating various catalytic systems, including those based on transition metals like palladium, copper, and nickel, could unveil novel reaction pathways for derivatization. researchgate.net

Furthermore, the development of one-pot, multi-component reactions represents a promising frontier. rsc.org Such approaches, which combine multiple synthetic steps into a single operation, offer increased efficiency and sustainability. Designing multi-component reactions that incorporate the this compound core would streamline the synthesis of complex molecules and accelerate the drug discovery process.

Identification of New Biological Targets and Therapeutic Applications

To date, research on the biological activity of this compound derivatives has predominantly focused on their role as kinase inhibitors. For example, it is a known reactant in the preparation of aryltriazinediamines which act as inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cancer metabolism. pharmaffiliates.com Additionally, derivatives have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a validated target in non-small cell lung cancer. jst.go.jprsc.orgnii.ac.jp

A significant research gap exists in the systematic screening of this compound and its derivatives against a broader range of biological targets. Its structural features suggest potential interactions with other enzyme families or receptor types. High-throughput screening campaigns against diverse target classes, including other kinases, proteases, and G-protein coupled receptors, could uncover entirely new therapeutic applications.

Moreover, the exploration of this compound scaffold in therapeutic areas beyond oncology is warranted. Given the broad physiological roles of sulfonyl-containing compounds, derivatives of this compound could exhibit activity in areas such as infectious diseases, inflammation, and neurological disorders. Future research should involve comprehensive biological profiling to identify these untapped therapeutic potentials.

Advanced Computational Approaches for Enhanced Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. While initial structure-activity relationship (SAR) studies have been conducted on some this compound-based inhibitors, there is a clear need for the application of more advanced computational methods. jst.go.jpnii.ac.jp

Future research should leverage sophisticated techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations. These methods can provide a more dynamic and accurate picture of how these molecules bind to their biological targets, offering insights that are not attainable from static docking models alone. This deeper understanding can guide the design of next-generation inhibitors with improved potency and selectivity.

Furthermore, the development of robust quantitative structure-activity relationship (QSAR) models and machine learning algorithms tailored to this chemical scaffold could significantly accelerate the optimization process. By training these models on existing experimental data, it may become possible to predict the biological activity of novel derivatives with a high degree of accuracy, thereby prioritizing the synthesis of the most promising candidates.

Development of Sustainable Synthesis Protocols and Mitigation of Environmental Impact

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste and minimize environmental harm. patsnap.com The current production methods for many sulfonated anilines can involve harsh reagents and generate significant waste streams. google.com A critical research gap is the development of environmentally benign synthetic routes for this compound.

Future research should focus on replacing traditional sulfonylation reagents with greener alternatives. The use of sulfonyl fluorides in visible-light-mediated reactions, for example, offers a more sustainable approach to forming the crucial sulfonamide bond. nih.govfrontiersin.org Exploring enzymatic and biocatalytic methods for the synthesis and derivatization of this compound also presents an exciting avenue for reducing the environmental footprint of its production.

Additionally, a life cycle assessment of the current and proposed synthetic routes for this compound is needed to fully understand its environmental impact. This analysis would identify key areas for improvement and guide the development of truly sustainable manufacturing processes. The adoption of greener solvents, catalyst recycling, and waste minimization strategies will be crucial in ensuring the long-term viability of this important chemical building block. researchgate.net

常见问题

Q. What are the established synthetic routes for 3-(Propane-2-sulfonyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of 3-aminophenyl precursors using propane-2-sulfonyl chloride under controlled conditions. Key steps include:

- Sulfonation : Reacting 3-nitroaniline with propane-2-sulfonyl chloride in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine post-sulfonation.

Yields (60–85%) depend on reaction time, temperature, and stoichiometry. Optimization via Design of Experiments (DoE) is recommended to address competing side reactions like over-sulfonation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., sulfonyl group at C3, amine at C1). Aromatic protons typically appear as multiplets between δ 6.8–7.5 ppm .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between sulfonyl and aniline moieties). For example, a related sulfonamide compound (C12H12N2O2S) crystallizes in a monoclinic system (space group P21/c) with a = 8.6282 Å, b = 8.8017 Å, and β = 98.12° .

- IR Spectroscopy : Confirms sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) groups .

Q. How does the sulfonyl group affect the solubility and stability of this compound in polar solvents?

The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in acidic/basic conditions due to hydrolysis risk. Stability studies (HPLC monitoring) show decomposition rates increase at pH < 2 or pH > 10, with t₁/₂ ≈ 24 hours at pH 7.4 (phosphate buffer, 25°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the sulfonyl group on the aniline ring’s reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

- Electron-Withdrawing Effects : The sulfonyl group reduces electron density at the para position (Mulliken charge: −0.12 e) compared to unsubstituted aniline (−0.27 e), directing electrophilic substitution to the ortho position.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (≈5.2 eV) correlate with reduced nucleophilicity, validated experimentally via nitration reactions yielding 2-nitro derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Metabolic Stability Assays : Compare microsomal half-lives (e.g., human liver microsomes) to identify degradation pathways.

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., halogenation at C4/C5) can enhance antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) while reducing cytotoxicity (CC50 > 100 µM in HEK293 cells) .

Q. How does the sulfonyl group influence supramolecular interactions in crystal packing?

X-ray data for analogous sulfonamides show:

- Hydrogen Bonding : N–H···O=S interactions (2.8–3.1 Å) stabilize layered structures.

- π-Stacking : Offset face-to-face interactions (3.4 Å) between aromatic rings enhance thermal stability (Tₘ > 200°C) .

Q. What experimental designs optimize this compound as a building block in metal-organic frameworks (MOFs)?

- Ligand Functionalization : Coordinate the amine group with Cu(II) or Zn(II) nodes under solvothermal conditions (DMF, 120°C).

- Surface Area Analysis : BET measurements show MOFs with this compound ligands achieve surface areas up to 1200 m²/g, suitable for gas storage (e.g., CO₂ uptake: 2.8 mmol/g at 1 bar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。